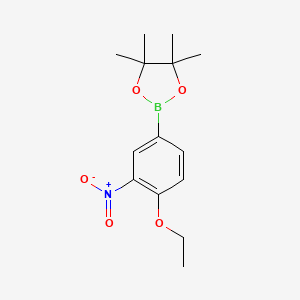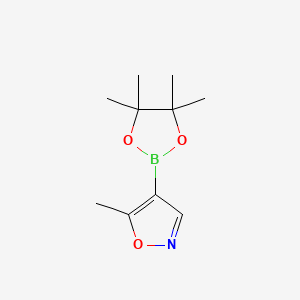![molecular formula C9H11ClO2S2 B594325 Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- CAS No. 125393-26-2](/img/structure/B594325.png)
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- is a chemical compound with the molecular formula C9H11ClO2S2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a benzene ring substituted with a propan-2-ylsulfanyl group and a sulfonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- typically involves the reaction of 4-mercaptobenzene-1-sulfonyl chloride with isopropyl alcohol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.
Oxidation Reactions: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: The major products include sulfonamide, sulfonate, and sulfone derivatives depending on the nucleophile used.
Oxidation Reactions: The major products are sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups, which can alter their properties and functions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- involves the electrophilic substitution of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The propan-2-ylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which can further participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Propan-2-yloxy)benzene-1-sulfonyl chloride: This compound has a similar structure but with an isopropoxy group instead of a propan-2-ylsulfanyl group.
4-Isopropylbenzenesulfonyl chloride: This compound has an isopropyl group directly attached to the benzene ring instead of a propan-2-ylsulfanyl group.
Uniqueness
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- is unique due to the presence of both a propan-2-ylsulfanyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
125393-26-2 |
|---|---|
Molekularformel |
C9H11ClO2S2 |
Molekulargewicht |
250.755 |
IUPAC-Name |
4-propan-2-ylsulfanylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S2/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3 |
InChI-Schlüssel |
XQFPZAKYFHUEOH-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)S(=O)(=O)Cl |
Synonyme |
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)


